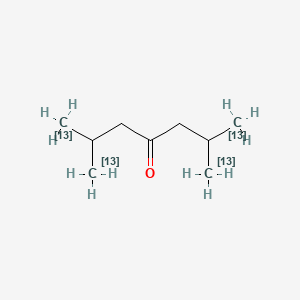
Diisobutyl Ketone-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl Ketone (DIBK), also known as 2,6-Dimethyl-4-heptanone, is a slow evaporating, low density solvent . It has good activity for many synthetic resins including nitrocellulose, rosin esters, phenolics, hydrocarbons, alkyds, polyesters, and acrylics . It is useful as a retarder solvent to improve flow and minimize humidity blushing .
Molecular Structure Analysis
The molecular formula of Diisobutyl Ketone is (CH3)2CHCH2COCH2CH(CH3)2 . It is a C9 branched ketone .Chemical Reactions Analysis
Diisobutyl Ketone is highly flammable and reacts with oxidizers . It may attack some plastics . It is insoluble in water but miscible with most organic solvents .Physical And Chemical Properties Analysis
Diisobutyl Ketone is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 334°F, a freezing point of -43°F, and a flash point of 140°F . The vapor pressure is 2 mmHg . It is less dense than water and insoluble in water . Its specific gravity is 0.81 .Safety and Hazards
Diisobutyl Ketone is toxic and combustible . Inhalation of vapor causes irritation of the nose and throat. Ingestion causes irritation of the mouth and stomach. Vapor irritates eyes and contact with liquid irritates skin . It has a health rating of 1, flammability rating of 2, and instability rating of 0 according to the NFPA 704 Diamond Hazard Value Description .
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl Ketone-13C4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

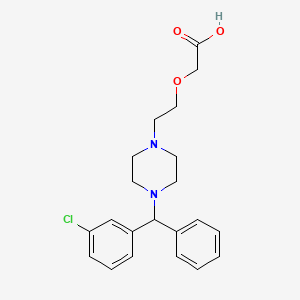
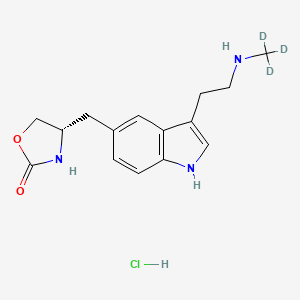
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/no-structure.png)
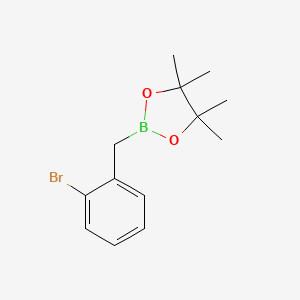

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)
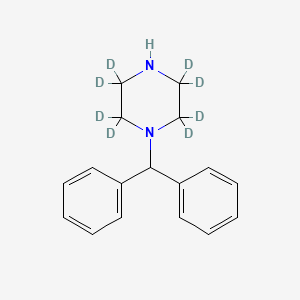
![5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide](/img/structure/B589781.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)